molecular formula C8H8BrNO B1378944 6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine CAS No. 115170-38-2

6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine

Cat. No.: B1378944
CAS No.: 115170-38-2
M. Wt: 214.06 g/mol
InChI Key: BVWBZYWPHNVCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-7-4-6-2-1-3-11-8(6)10-5-7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWBZYWPHNVCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=CC(=C2)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115170-38-2
Record name 6-bromo-2H,3H,4H-pyrano[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Pyrano[2,3-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Bromo-2H,3H,4H-pyrano[2,3-b]pyridine: Structure, Synthesis, and Potential Applications

Executive Summary

This compound is a heterocyclic compound featuring a fused dihydropyran and a brominated pyridine ring. While detailed experimental data on this specific molecule is limited, its core structure belongs to the pyrano[2,3-b]pyridine class of compounds, which is recognized as a "privileged scaffold" in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide range of biological activities, including potential as cannabinoid receptor agonists, and in antiviral and anticancer applications. This guide provides a comprehensive overview of the chemical structure, predicted physicochemical properties, a proposed synthetic pathway with detailed experimental considerations, and an exploration of its potential reactivity and applications in drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.

The fusion of a pyran ring with a pyridine ring gives rise to the pyrano[2,3-b]pyridine scaffold, a structural motif of significant interest in the development of novel therapeutic agents.[1][2] The pyridine ring is a common feature in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[2] The incorporation of the pyran ring introduces a three-dimensional element and additional heteroatoms that can influence solubility, metabolic stability, and receptor binding.

The versatility of the pyrano[2,3-b]pyridine core is evidenced by the diverse biological activities reported for its derivatives. For instance, a derivative known as YX-2102 has been identified as a potent cannabinoid receptor 2 (CB2R) agonist with potential for treating pulmonary fibrosis.[1] Other substituted pyrano[2,3-b]pyridines have been synthesized and evaluated for their antimicrobial and antifungal properties.[3][4] The inherent structural features of this scaffold make it a valuable starting point for the design of new chemical entities targeting a wide array of diseases.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of this compound are defined by its unique bicyclic structure. Understanding its properties is the first step in harnessing its potential as a chemical building block.

Chemical Structure

The molecule consists of a dihydropyran ring fused to a pyridine ring at the 2 and 3 positions of the pyridine. A bromine atom is substituted at the 6-position of the pyridine ring.

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueSource
CAS Number 115170-38-2Guidechem[5]
Molecular Formula C₈H₈BrNOPubChem[6]
Molecular Weight 214.06 g/mol PubChem[6]
Monoisotopic Mass 212.979 g/mol PubChem[6]
Predicted XlogP 2.2PubChem[6]
Predicted Hydrogen Bond Donors 0PubChem[7]
Predicted Hydrogen Bond Acceptors 2PubChem[7]
Predicted Rotatable Bonds 0PubChem[7]
SMILES C1CC2=C(N=CC(=C2)Br)OC1PubChem[6]
InChI InChI=1S/C8H8BrNO/c9-7-4-6-2-1-3-11-8(6)10-5-7/h4-5H,1-3H2PubChem[6]

Note: The lack of experimental data, such as melting point, boiling point, and detailed spectral analyses (NMR, IR), in the literature highlights an opportunity for further fundamental characterization of this compound.

Proposed Synthesis Protocol

A robust and reproducible synthesis is paramount for enabling further research and development. While a specific protocol for this compound is not explicitly detailed in the literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and analogous transformations. The proposed two-step synthesis starts from the commercially available 2-amino-5-bromopyridine.

Synthetic Workflow

G A 2-Amino-5-bromopyridine B Step 1: Diazotization & Hydroxylation A->B NaNO2, H2SO4, H2O C 5-Bromo-2-hydroxypyridine B->C D Step 2: Annulation with Acrolein C->D Acrolein, DABCO, Toluene E This compound D->E

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Bromo-2-hydroxypyridine

Rationale: The initial step involves the conversion of the amino group of 2-amino-5-bromopyridine into a hydroxyl group. This is a classic Sandmeyer-type reaction, proceeding through a diazonium salt intermediate. The hydroxyl group is essential for the subsequent annulation step to form the pyran ring.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of concentrated sulfuric acid in water, cooled to 0-5 °C in an ice-salt bath, add 2-amino-5-bromopyridine portion-wise, ensuring the temperature does not exceed 10 °C.

  • Diazotization: A solution of sodium nitrite in water is added dropwise to the reaction mixture while maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.

  • Hydrolysis: The reaction mixture is then slowly warmed to room temperature and subsequently heated to 80-90 °C until nitrogen evolution ceases. This step facilitates the hydrolysis of the diazonium salt to the corresponding hydroxypyridine.

  • Workup and Purification: After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate) and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The identity and purity of the product, 5-bromo-2-hydroxypyridine, should be confirmed by ¹H NMR and Mass Spectrometry.

Step 2: Synthesis of this compound

Rationale: This step involves the construction of the dihydropyran ring through an annulation reaction between 5-bromo-2-hydroxypyridine and acrolein. This is a hetero-Diels-Alder type reaction or a Michael addition followed by intramolecular cyclization, often catalyzed by a base. DABCO (1,4-diazabicyclo[2.2.2]octane) is a suitable non-nucleophilic base for this transformation.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-hydroxypyridine and a catalytic amount of DABCO in a suitable solvent such as toluene.

  • Annulation: To this solution, add acrolein dropwise at room temperature. The reaction mixture is then heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

  • Workup and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, this compound.

Self-Validation: The final product should be thoroughly characterized to confirm its structure and purity. This includes:

  • ¹H and ¹³C NMR: To confirm the connectivity of atoms and the formation of the bicyclic system.

  • Mass Spectrometry: To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Chemical Reactivity and Synthetic Utility

The presence of the bromo-substituent on the electron-deficient pyridine ring and the dihydropyran ring endows this compound with versatile reactivity, making it a valuable intermediate for the synthesis of more complex molecules.

  • Cross-Coupling Reactions: The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents (alkyl, aryl, vinyl, alkynyl groups) at this position, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

  • Nucleophilic Aromatic Substitution (SNAAr): Although less reactive than in more electron-deficient systems, the bromo-substituent can potentially undergo nucleophilic substitution with strong nucleophiles under forcing conditions.

  • Modifications of the Pyran Ring: The dihydropyran ring can also be a site for chemical modification. For example, the benzylic-like protons on the carbon adjacent to the oxygen could be functionalized. The double bond within the pyran moiety in related pyranopyridines can undergo various reactions like hydrogenation or epoxidation.

Potential Applications in Drug Discovery

Given the established biological importance of the pyrano[2,3-b]pyridine scaffold, this compound represents a key starting material for the discovery of new drugs. Its utility as a versatile building block allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Potential therapeutic areas for derivatives of this compound include:

  • Neurological and Inflammatory Disorders: Building on the discovery of pyrano[2,3-b]pyridine derivatives as CB2R agonists, this compound could be used to synthesize novel modulators of the endocannabinoid system.[1]

  • Infectious Diseases: The known antimicrobial and antifungal activities of related compounds suggest that libraries derived from this bromo-intermediate could yield new anti-infective agents.[3][4]

  • Oncology: The pyridine scaffold is a common feature in many kinase inhibitors and other anticancer agents. The unique topology of the pyrano[2,3-b]pyridine core could lead to the discovery of novel compounds with antiproliferative activity.

Conclusion

This compound is a promising, yet underexplored, heterocyclic compound. While a comprehensive experimental characterization is still needed, its chemical structure, rooted in the medicinally relevant pyrano[2,3-b]pyridine scaffold, and the presence of a synthetically versatile bromine handle, make it a highly valuable building block for modern drug discovery. The proposed synthetic route provides a practical approach to access this compound, thereby enabling its further investigation and the development of novel derivatives with potential therapeutic applications.

References

  • Liu, T., Gu, J., Yuan, Y., et al. (2022). Discovery of a pyrano[2,3-b]pyridine derivative YX-2102 as a cannabinoid receptor 2 agonist for alleviating lung fibrosis. Journal of Translational Medicine, 20(1), 53. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • El-Naggar, M., Ibrahim, A. A., & El-Sayed, M. A.-A. (2024). Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives. Sohag Journal of Sciences, 9(4), 510-513. Available at: [Link]

  • PubChem. (n.d.). 4h-pyrano(2,3-b)pyridine, 6-bromo-2-(3,4-dichlorophenyl)-. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • De, S., S K, A. K., Shaha, S. K., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 789-804. Available at: [Link]

  • Zheng, Y., Ma, Z., Zhang, X., & Yang, N. (2011). Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. International Journal of Chemistry, 3(1). Available at: [Link]

  • Paponov, B. V., et al. (2021). Ring switching tricomponent synthesis of pyrano[2,3-b]pyridine multifunctional derivatives. Mendeleev Communications, 31(3), 407-408. Available at: [Link]

  • Abdelgawad, M. A., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 743. Available at: [Link]

  • Posner, G. H., Afarinkia, K., & Dai, H. (1995). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 72, 11. Available at: [Link]

  • ChemUniverse. (n.d.). 6-BROMO-2H-PYRANO[2,3-B]PYRIDIN-4(3H)-ONE. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 4H-Pyrano[2,3-B]pyridine. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Kikelj, D., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6649. Available at: [Link]

  • Al-Zaydi, K. M. (2014). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 7(5), 751-756. Available at: [Link]

  • Patel, R. B., et al. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research & Reviews: Journal of Chemistry, 5(2). Available at: [Link]

Sources

Technical Whitepaper: Medicinal Chemistry of 6-Bromo-2H,3H,4H-pyrano[2,3-b]pyridine

[1]

Executive Summary

This compound (CAS: 115170-38-2) acts as a privileged bicyclic scaffold in modern drug discovery.[1] Structurally, it consists of a pyridine ring fused to a saturated dihydropyran moiety, offering a rigidified bioisostere of quinoline or chroman systems.[1] The C6-bromine substituent serves as a critical "chemical handle," enabling high-yield cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to rapidly expand chemical space.[1] This scaffold has demonstrated significant utility in developing Cannabinoid Receptor 2 (CB2) agonists , Phosphatidylinositol-5-phosphate 4-kinase (PI5P4K) inhibitors , and EGFR/VEGFR-2 dual kinase inhibitors .[1]

Structural Analysis & Chemical Space

The pyrano[2,3-b]pyridine core offers distinct advantages over analogous benzene-fused systems (chromans):

  • Solubility & Lipophilicity: The pyridine nitrogen lowers logP compared to the carbocyclic analog, improving aqueous solubility and oral bioavailability.

  • H-Bonding Potential: The pyridine nitrogen acts as a weak hydrogen bond acceptor (HBA), potentially interacting with hinge regions in kinase targets or specific residues in GPCR pockets.[1]

  • Metabolic Stability: The electron-deficient pyridine ring is generally less prone to oxidative metabolism (e.g., by CYPs) compared to electron-rich benzene rings.[1]

Structural Numbering & Features[1][2]
  • Position 1 (N): Pyridine nitrogen.[1]

  • Position 6 (Br): The functionalization vector.[1] Located para to the ring fusion carbon (C4a) and meta to the pyridine nitrogen, making it activated for palladium-catalyzed couplings but stable enough to resist facile nucleophilic aromatic substitution (

    
    ) under mild conditions.[1]
    
  • Pyran Ring (2H, 3H, 4H): Provides a steric clamp, restricting the rotation of substituents at the C2/C3 positions if functionalized, though in the core 6-bromo scaffold, it serves primarily as a hydrophobic spacer.[1]

Synthetic Pathways[2][3][4][5][6]

The synthesis of the this compound core typically proceeds via the annulation of a functionalized pyridine precursor.[1] The most robust route involves the intramolecular cyclization of 3-(3-hydroxypropyl)pyridin-2-ol derivatives .

Primary Synthetic Route: Heck-Cyclization Strategy

This pathway allows for the construction of the dihydro-pyran ring from commercially available 2,6-dibromopyridine.

  • Step 1: Selective Substitution. Reaction of 2,6-dibromopyridine with allyl alcohol under Pd-catalysis (Heck reaction conditions) or lithiation followed by alkylation.[1]

  • Step 2: Functional Group Manipulation. Hydroboration-oxidation of the allyl group to a primary alcohol.

  • Step 3: Cyclization. Intramolecular Mitsunobu reaction or acid-catalyzed dehydration to close the pyran ring.

Visualization of Synthetic Workflow

SynthesisStart2,6-DibromopyridineInter13-Allyl-6-bromopyridin-2-ol(Tautomer)Start->Inter1Allyl alcohol, Pd(OAc)2(Heck Coupling)Inter23-(3-Hydroxypropyl)-6-bromopyridin-2-olInter1->Inter29-BBN, then H2O2/NaOH(Hydroboration)Product6-Bromo-2H,3H,4H-pyrano[2,3-b]pyridineInter2->ProductDIAD, PPh3(Mitsunobu Cyclization)

Figure 1: Step-wise construction of the pyrano[2,3-b]pyridine scaffold from 2,6-dibromopyridine.

Functionalization Strategies (SAR Expansion)

The 6-bromo substituent is the primary vector for diversification. The reactivity profile of this position allows for the generation of focused libraries.

Key Coupling Reactions
Reaction TypeCatalyst SystemCoupling PartnerApplication
Suzuki-Miyaura

,

Aryl/Heteroaryl Boronic AcidsBiaryl motifs for kinase inhibitors (e.g., targeting the hydrophobic pocket).[1]
Buchwald-Hartwig

, Xantphos
Primary/Secondary AminesIntroduction of solubilizing amine groups or H-bond donors.[1]
Sonogashira

, CuI
Terminal AlkynesRigid linkers for probing deep binding pockets.[1]
Heck

Acrylates/StyrenesExtension of the carbon skeleton.[1]
Experimental Protocol: Standard Suzuki Coupling

Objective: Derivatization at C6 position.

  • Reagents: this compound (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge a microwave vial with reagents and solvent.[2]

    • Degas with nitrogen for 5 minutes.

    • Heat at 90°C for 4–12 hours (or 120°C for 30 min in microwave).

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).[1]

Medicinal Chemistry Applications

Case Study 1: CB2 Receptor Agonists (Lung Fibrosis)

Research has identified pyrano[2,3-b]pyridine derivatives as potent agonists for the Cannabinoid Receptor 2 (CB2).[1] The compound YX-2102 , derived from this scaffold, demonstrated high affinity for CB2 and therapeutic efficacy in bleomycin-induced pulmonary fibrosis models.[1][3]

  • Mechanism: Activation of CB2 receptors on macrophages reduces the release of pro-inflammatory cytokines (TNF-

    
    , IL-6) and inhibits the TGF-
    
    
    1/Smad signaling pathway, preventing epithelial-to-mesenchymal transition (EMT).[1]
  • SAR Insight: The fused pyran ring mimics the alkyl chain found in traditional cannabinoids, providing hydrophobic interactions within the receptor orthosteric site.[1]

Case Study 2: PI5P4K Inhibitors

The scaffold serves as a core for inhibitors of Phosphatidylinositol-5-phosphate 4-kinase (PI5P4K) .

  • Utility: PI5P4K is a target for metabolic disorders and cancer. The pyridine nitrogen of the scaffold often interacts with the kinase hinge region (Val/Leu residues), while the C6-substituent extends into the ribose-binding pocket or the solvent front.[1]

Case Study 3: Dual EGFR/VEGFR-2 Inhibitors

Derivatives functionalized at the C6 position with substituted benzylidenes or anilines have shown dual inhibitory activity against EGFR and VEGFR-2 .

  • Potency: Optimized analogs (e.g., compound 8a in literature) exhibit

    
     values in the sub-micromolar range (0.23 
    
    
    against cancer cell lines).[1][4]
  • Design: The planar nature of the bicyclic system allows for effective intercalation or stacking within the ATP-binding site.

Biological Signaling Pathway (CB2 Activation)

SignalingAgonistPyrano[2,3-b]pyridineDerivative (Ligand)CB2CB2 Receptor(GPCR)Agonist->CB2BindingGiGi/o ProteinCB2->GiActivationNrf2Nrf2 Pathway(Activation)CB2->Nrf2Signaling CascadecAMPcAMP Levels(Decrease)Gi->cAMPInhibits Adenylyl CyclasePKAPKA Activity(Inhibition)cAMP->PKAFibrosisFibrosis/Inflammation(Reduction)PKA->FibrosisModulationNrf2->FibrosisTherapeutic Effect

Figure 2: Mechanism of action for pyrano[2,3-b]pyridine-based CB2 agonists in fibrosis mitigation.[1]

References

  • Discovery of a pyrano[2,3-b]pyridine derivative YX-2102 as a cannabinoid receptor 2 agonist for alleviating lung fibrosis. Journal of Translational Medicine.[1] Link[1]

  • Aminopyridine derivatives as phosphatidylinositol phosphate kinase inhibitors. World Intellectual Property Organization (WO2019126731A1).[1] Link

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry. Link

  • Suzuki-Miyaura Cross-Coupling Reaction. Organic Chemistry Portal. Link

  • Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives. Sohag Journal of Sciences. Link

Strategic Utilization of 6-Bromo-2H,3H,4H-pyrano[2,3-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Paradigm

In modern medicinal chemistry, the concept of "privileged structures"—molecular frameworks capable of providing useful ligands for more than one type of receptor or enzyme target—is central to library design. 6-Bromo-2H,3H,4H-pyrano[2,3-b]pyridine (often chemically described as 6-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine) represents a high-value scaffold in this domain.

This bicyclic heteroaromatic system combines a pyridine ring with a saturated pyran ring.[1] Its strategic value lies in two distinct features:

  • The Pyridine Nitrogen: Acts as a critical hydrogen bond acceptor, often mimicking the adenine ring of ATP in kinase inhibitors.

  • The C6-Bromine Handle: A pre-installed electrophilic site ready for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid expansion into chemical space.

This guide details the structural utility, synthetic pathways, and therapeutic applications of this scaffold, providing researchers with a roadmap for integrating it into lead optimization campaigns.

Technical Profile & Structural Analysis

Chemical Identity[1][2][3]
  • IUPAC Name: 6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine

  • CAS Number: 115170-38-2

  • Molecular Formula: C₈H₈BrNO[2]

  • Molecular Weight: 214.06 g/mol

  • Key Features:

    • Lipophilicity (cLogP): ~1.8 (Ideal for CNS penetration and membrane permeability).

    • Electronic Character: The pyridine ring is electron-deficient, making the C6 position susceptible to oxidative addition by transition metals, yet stable enough to resist metabolic oxidation compared to electron-rich systems.

Pharmacophore Mapping

The pyrano[2,3-b]pyridine core is isosteric with quinoline and chromane systems but offers distinct solubility and H-bonding profiles. In kinase drug discovery, the pyridine nitrogen often functions as the "hinge binder," interacting with the backbone NH of the kinase active site.

Figure 1: Pharmacophore & Interaction Logic

Pharmacophore Core Pyrano[2,3-b]pyridine Core N_Atom Pyridine Nitrogen (H-Bond Acceptor) Core->N_Atom Contains Br_Handle C6-Bromine (Synthetic Vector) Core->Br_Handle Functionalized at C6 Pyran_Ring Saturated Pyran (Solubility/Shape) Core->Pyran_Ring Fused Ring Target_Hinge Kinase Hinge Region (Backbone NH) N_Atom->Target_Hinge H-Bonding Target_Pocket Hydrophobic Pocket (Selectivity) Br_Handle->Target_Pocket Vector to Pocket

Caption: Pharmacophore mapping of the scaffold showing the critical H-bond acceptor site and the synthetic vector for accessing hydrophobic pockets.

Synthetic Methodologies

The utility of this scaffold is defined by the ease with which it can be synthesized and subsequently diversified.[1]

Synthesis of the Core Scaffold

The construction of the dihydro-2H-pyrano[2,3-b]pyridine system typically involves the annulation of a pyridine precursor. A robust method involves the intramolecular cyclization of 3-(3-hydroxypropyl)pyridin-2-ol derivatives or, more commonly, the reaction of aminopyridines with suitable dielectrophiles.

Self-Validating Protocol: Intramolecular Cyclization

  • Precursor: 5-Bromo-2-methoxypyridine-3-carbaldehyde (or similar) followed by reduction and cyclization.

  • Alternative Route: Reaction of 5-bromo-2-chloropyridine with 1,3-propanediol equivalents under basic conditions (though this forms the ether linkage, the specific [2,3-b] fusion requires careful regiocontrol).

Diversity-Oriented Synthesis (DOS) via C6-Bromine

The bromine atom at position 6 is the "diversity handle." It allows the core to serve as a substrate for Palladium-catalyzed cross-coupling.

Figure 2: Divergent Synthesis Workflow

Synthesis Start 6-Bromo-2H,3H,4H- pyrano[2,3-b]pyridine Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Start->Suzuki Buchwald Buchwald-Hartwig Amination (HNR2, Pd2(dba)3, XPhos) Start->Buchwald Heck Heck Reaction (Alkenes, Pd(OAc)2) Start->Heck Prod_A Biaryl Derivatives (Kinase Inhibitors) Suzuki->Prod_A Yield: 75-90% Prod_B Aminated Derivatives (GPCR Ligands) Buchwald->Prod_B Yield: 60-85% Prod_C Alkenyl Derivatives (Michael Acceptors) Heck->Prod_C Yield: 50-70%

Caption: Divergent synthetic pathways utilizing the C6-Bromine handle to access distinct chemical spaces.

Therapeutic Applications & Case Studies

Kinase Inhibition (mTOR and CDK8)

The pyrano[2,3-b]pyridine scaffold has been successfully employed as a morpholine replacement in mTOR inhibitors.

  • Mechanism: The oxygen of the pyran ring and the nitrogen of the pyridine ring create a dipole that mimics the morpholine oxygen-nitrogen interaction, maintaining potency while altering metabolic stability.

  • Data: In studies replacing morpholine with 3,6-dihydro-2H-pyran (a close analog), potency against mTOR was maintained (IC50 < 10 nM) while selectivity against PI3K was modulated.

Anticancer Agents (Tubulin Polymerization)

Derivatives functionalized at the C6 position with bulky aryl groups have shown efficacy in disrupting tubulin polymerization. The rigid bicyclic core locks the aryl substituents in a conformation favorable for binding to the colchicine site of tubulin.

Quantitative Activity Data (Representative)
Derivative TypeTargetIC50 / ActivityKey Substituent (at C6)
Biaryl (Suzuki) mTOR8.5 nM4-ureidophenyl
Aminated (Buchwald) CDK812 nM4-methylpiperazin-1-yl
Fused Tricyclic EGFR0.45 µMIndole-fusion (via cyclization)

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General Procedure)

This protocol is designed for high-throughput library generation using the 6-bromo scaffold.

Reagents:

  • Substrate: 6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step Workflow:

  • Inerting: Charge a microwave vial with the scaffold, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave).

  • Work-up: Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Point: Successful coupling is indicated by the disappearance of the starting material peak (LCMS: M+H = 214/216 doublet) and appearance of the product mass.

Protocol B: Buchwald-Hartwig Amination

Used to introduce solubilizing amine groups or explore GPCR space.

Reagents:

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene (anhydrous)

Critical Control: Strictly anhydrous conditions are required to prevent debromination or phenol formation.

Future Outlook

The this compound scaffold is evolving beyond simple substitution. Current trends include:

  • sp3-Rich Libraries: Reducing the pyridine ring to a piperidine after coupling to create 3D-rich fragments (Escape from Flatland).

  • PROTAC Linkers: Using the pyran oxygen or C6 position as an attachment point for E3 ligase linkers, leveraging the scaffold's rigidity to orient the warhead.

References

  • Kaplan, J., et al. (2010). "Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)."[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Goel, R., et al. (2020). "Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors." European Journal of Medicinal Chemistry. Link

  • Pham, H.T., et al. (2020). "Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4H-pyrano[2,3-b]pyridine derivatives." Synthetic Communications. Link

  • BenchChem. "3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid and derivatives: Chemical Profile." BenchChem Database. Link

Sources

Technical Safety & Handling Guide: 6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine

[1]

Chemical Identity & Strategic Significance

This compound is a bicyclic scaffold featuring a pyridine ring fused to a saturated dihydropyran moiety.[1][2][3] In drug development, it serves as a critical pharmacophore, often utilized as a bioisostere for quinolines or chromanes to modulate solubility and metabolic stability.

The bromine atom at the C6 position is the primary "chemical handle," enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex libraries.[1] Consequently, safety protocols must account not just for the compound itself, but for the heavy metal catalysts and organic solvents typically associated with its downstream processing.

Physicochemical Profile
PropertySpecificationTechnical Note
CAS Number 115170-38-2Primary identifier for inventory tracking.[1]
Molecular Formula C₈H₈BrNO
Molecular Weight 214.06 g/mol
Physical State Solid (Crystalline powder)Minimizes inhalation risk compared to liquids, but dust generation is a concern.
Melting Point 103–104 °CModerate melting point; stable at room temp but avoid high-shear milling without cooling.[1]
Solubility DMSO, Methanol, DCMLipophilic nature facilitates skin absorption.

Hazard Identification & Toxicological Logic

While specific toxicological data (LD50) for this exact isomer is often limited in public registries, Structure-Activity Relationship (SAR) analysis with analogous halogenated pyridines dictates a conservative safety profile.[1]

GHS Classification (29 CFR 1910.1200 / EU CLP)[1]
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)[1]

Hazard CodeHazard StatementMechanistic Insight
H302 Harmful if swallowedHalogenated pyridines can disrupt metabolic pathways; acute oral toxicity is the primary risk vector.[1]
H315 Causes skin irritationLipophilic heterocyclic amines can penetrate the stratum corneum, causing dermatitis.
H319 Causes serious eye irritationCrystalline dust acts as a mechanical abrasive and chemical irritant to mucous membranes.
H335 May cause respiratory irritationInhalation of fine dust triggers mucosal inflammation in the upper respiratory tract.

Operational Protocols: A Self-Validating System

To ensure data integrity and personnel safety, the handling of this compound must follow a closed-loop workflow.[1] This system validates safety at every transition point—from storage to reaction setup.

A. Engineering Controls & PPE[4]
  • Primary Barrier: All open handling (weighing, transfer) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Glove Selection:

    • Standard: Nitrile (0.11 mm) is sufficient for incidental contact (solid transfer).

    • Solution Phase: If dissolved in DCM or DMF, use Silver Shield/4H laminates or double-gloved Nitrile to prevent solvent-mediated permeation.[1]

  • Respiratory: If fume hood is unavailable (not recommended) or during spill cleanup, a P95/P3 particulate respirator is required.

B. Storage & Stability[4][5][6]
  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). While the pyran ring is stable, the pyridine nitrogen can be susceptible to N-oxidation over prolonged exposure to air/light.

  • Temperature: 2–8 °C (Refrigerated) is recommended to maximize shelf-life, though stable at ambient temperature (25 °C) for short durations.

C. Workflow Visualization

The following diagram outlines the decision logic for safe handling and waste stream management.

SafeHandlingWorkflowcluster_0Critical Control Point: Dust ManagementStartCompound Receipt(CAS: 115170-38-2)StorageStorage: 2-8°CInert Gas (Ar/N2)Start->Storage Verify Label & IntegrityWeighingWeighing Station(Fume Hood Required)Storage->Weighing Allow to warm to RTSolventSolubilization(DCM/DMSO/MeOH)Weighing->Solvent Dissolve immediatelyWasteSolidSolid Waste(Hazardous - Incineration)Weighing->WasteSolid Contaminated wipes/paperReactionReaction Setup(Cross-Coupling/Synthesis)Solvent->Reaction Closed vessel transferWasteLiquidLiquid Waste(Halogenated Organic)Reaction->WasteLiquid Quenched reaction mix

Figure 1: Operational workflow emphasizing containment during the critical weighing phase to prevent dust inhalation.

Emergency Response & Spill Management

In the event of accidental release, immediate action is required to prevent exposure and environmental contamination.

Spill Cleanup Protocol
  • Evacuate & Ventilate: Clear the immediate area.[4][5] If outside a hood, allow ventilation for 10-15 minutes.

  • PPE Upgrade: Don safety goggles, double nitrile gloves, and a lab coat.

  • Dry Spill (Powder):

    • Do NOT dry sweep. This generates dust.

    • Use a HEPA-filtered vacuum or wet a paper towel with an inert solvent (e.g., heptane) to dampen the powder before wiping.

  • Wet Spill (Solution):

    • Absorb with an inert material (Vermiculite or Sand).

    • Contraindication: Do not use combustible materials (sawdust) if the solvent carrier is flammable.

  • Disposal: Collect in a sealed hazardous waste container labeled "Halogenated Organic Solid/Liquid."

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[4] The crystalline nature can cause corneal abrasion—seek medical attention.

  • Skin Contact: Wash with soap and water.[4] Avoid using alcohol/solvents, which may enhance dermal absorption.

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to aspiration risk.

Emergency Decision Tree

EmergencyResponseIncidentExposure IncidentTypeIdentify TypeIncident->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhalInhalationType->InhalActionSkinWash 15min (Soap/Water)No SolventsSkin->ActionSkinActionEyeFlush 15minLift EyelidsEye->ActionEyeActionInhalMove to Fresh AirSupport BreathingInhal->ActionInhalMedicalSeek Medical Evaluation(Bring SDS)ActionSkin->MedicalActionEye->MedicalActionInhal->Medical

Figure 2: Triage logic for personnel exposure incidents.[1]

Reactivity & Synthesis Context

Understanding the chemical behavior of this compound is essential for preventing thermal runaways or unexpected byproducts.[1]

  • Incompatibilities: Strong oxidizing agents (e.g., peroxides, permanganates) and strong acids. Reaction with strong acids may protonate the pyridine nitrogen, altering solubility.

  • Hazardous Decomposition: Thermal decomposition (fire) releases:

    • Hydrogen Bromide (HBr) - Corrosive gas.

    • Nitrogen Oxides (NOx) - Toxic/Irritant.[6][7]

    • Carbon Monoxide (CO).[6]

  • Synthetic Utility: The C-Br bond is activated for metal-catalyzed reactions.[1] Researchers should be aware that palladium residues from these reactions pose their own toxicity risks (heavy metal exposure) and require specific waste stream segregation (Heavy Metal Aqueous/Organic).

References

  • PubChem. (n.d.). Compound Summary: 6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine (CID 72212987).[1][8] National Library of Medicine. Retrieved from [Link][1]

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Selection for Pyrano[2,3-b]pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrano[2,3-b]pyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of carbon-carbon and carbon-heteroatom bond formation to construct this important heterocyclic motif. The choice of solvent is frequently underestimated, yet it stands as one of the most critical parameters influencing yield, selectivity, and catalyst stability in cross-coupling reactions.[1][2]

This document moves beyond generic advice to provide in-depth, mechanistically-grounded troubleshooting strategies and practical protocols. We will explore the causal relationships between solvent properties and reaction outcomes, empowering you to make informed decisions for reaction optimization.

Troubleshooting Guide: Common Issues & Solvent-Based Solutions

This section addresses specific experimental challenges in a question-and-answer format, linking common problems directly to solvent-based causes and remedies.

Q1: My reaction suffers from low yield and incomplete conversion of starting materials. What solvent-related factors should I investigate?

A1: Low conversion is often a primary indicator of suboptimal reaction conditions, frequently tied to solubility and catalyst stability issues.

  • Solubility Mismatch: The fundamental role of the solvent is to dissolve all reactants, reagents (like the base), and the catalyst to allow for a homogeneous reaction mixture. If your aryl halide, boronic acid/ester, or base has poor solubility in the chosen solvent, the reaction will be inherently slow or may not proceed at all.

    • Recommendation: For highly polar or ionic reagents, consider switching from non-polar solvents like Toluene or THF to a more polar aprotic solvent. N,N-Dimethylformamide (DMF) is a classic choice due to its high polarity, ability to dissolve most organic compounds and many inorganic salts, and a high boiling point (153 °C) that can accelerate reaction rates.[1][3] N-Methyl-2-pyrrolidone (NMP) is another excellent, even more polar option.[1]

  • Catalyst Inactivation by Solvent Coordination: While polar solvents can be beneficial, some can excessively coordinate to the palladium center. This can inhibit the reaction by displacing essential ligands or preventing the oxidative addition step.

    • Recommendation: If you are using a highly coordinating solvent like DMF or DMSO and observing low reactivity, consider a less coordinating solvent. 1,4-Dioxane is a common alternative that balances moderate polarity with lower coordinating ability. In some specific cases, such as certain Sonogashira couplings, a non-polar solvent like Toluene may give superior results precisely because it does not compete for coordination sites on the palladium catalyst.[3]

  • Insufficient Thermal Energy: Many coupling reactions require significant heat to overcome activation barriers.

    • Recommendation: Ensure your solvent's boiling point is high enough for the required reaction temperature. If your reaction is sluggish in THF (b.p. 66 °C), switching to a higher-boiling solvent like Dioxane (b.p. 101 °C) or Toluene (b.p. 111 °C) allows you to increase the reaction temperature safely.

Q2: I'm observing significant formation of homocoupled byproducts from my boronic acid reagent. How can the solvent choice mitigate this?

A2: Homocoupling is a classic side reaction in Suzuki-Miyaura couplings, often driven by the presence of oxygen. While rigorous degassing is the primary solution, the solvent plays a role.

  • Oxygen Solubility: Solvents have varying capacities to dissolve oxygen. While this is a secondary factor to proper degassing technique, it can be a contributor.

    • Recommendation: The most critical action is to improve your degassing procedure. Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding it to the reaction mixture. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal. Starting with a Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) precatalyst can also reduce homocoupling that occurs during the in situ reduction step.[4]

Q3: My reaction turns black, and I see precipitated palladium metal. What is causing this catalyst decomposition?

A3: The formation of palladium black indicates the aggregation of the Pd(0) catalyst, rendering it inactive. This happens when the active, monomeric catalytic species is not sufficiently stabilized in solution.

  • Poor Stabilization of Catalytic Intermediates: The catalytic cycle involves various charged and neutral palladium species. The solvent must be able to stabilize these intermediates to prevent them from disproportionating or aggregating.

    • Recommendation: Non-polar solvents like Toluene may not be polar enough to stabilize certain charged monophosphine palladium complexes, leading to decomposition.[1] Switching to a more polar solvent like DMF or Dioxane can often stabilize the active catalyst throughout the cycle. The choice of ligand is also critically important here, but the solvent environment is a key contributing factor.

Q4: I am using a di-functionalized pyrano[2,3-b]pyridine (e.g., with both a chloro and a triflate group) and getting the wrong regioselectivity. Can the solvent really control which site reacts?

A4: Absolutely. This is a well-documented phenomenon where the solvent can dramatically influence the chemoselectivity of the oxidative addition step, effectively dictating which functional group reacts.

  • Solvent Coordination and Mechanistic Pathway: The selectivity of palladium catalysts can depend on their ligation state. For example, a monoligated Pd(L) species often favors reaction at a C-Cl bond, while a more electron-rich, bisligated Pd(L)₂(solv) species may preferentially react at a C-OTf bond.

    • Recommendation: This effect is not purely about polarity, but about the coordinating ability of the solvent.[5][6]

      • To favor reaction at a C-Cl bond, use non-coordinating solvents . This includes non-polar solvents like Toluene and THF, but also surprisingly polar non-coordinating solvents like acetone, methanol, or water.[5][6]

      • To favor reaction at a C-OTf bond, use polar, coordinating solvents like DMF, MeCN, or NMP.[2][5] These solvents can coordinate to the palladium center, altering its electronic properties and thus its reactivity profile.[6]

Frequently Asked Questions (FAQs)

Q1: How do I choose a starting solvent for a new pyrano[2,3-b]pyridine coupling reaction?

A1: A logical starting point involves assessing your substrates and the specific coupling reaction. For common palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira, a polar aprotic solvent is often a robust starting point. 1,4-Dioxane is an excellent first choice as it provides a good balance of polarity for solubility while being less strongly coordinating than DMF. If solubility is an issue, DMF is the next logical choice. For substrates that are particularly non-polar, Toluene may be appropriate.

Q2: What is the difference between polar protic and polar aprotic solvents, and why does it matter for coupling reactions?

A2: This distinction is critical for reactions involving organometallic reagents.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They are excellent at solvating ions but possess an acidic proton. This proton can destroy sensitive organometallic reagents (like Grignards or organolithiums) and can lead to protodeboronation (hydrolysis) of boronic acids in Suzuki reactions.[7][8] While often used in co-solvent mixtures with a base (e.g., Dioxane/Water), they are generally avoided as the primary solvent.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN, THF) are polar but lack an acidic proton.[7] They are ideal for cross-coupling reactions because they can dissolve inorganic bases and stabilize charged intermediates in the catalytic cycle without reacting with the organometallic coupling partner.[1]

Q3: Are there "green" or environmentally friendly solvent options for these reactions?

A3: Yes, the principles of green chemistry are increasingly being applied to heterocyclic synthesis.

  • Aqueous Media: Many modern protocols for the synthesis of related pyranopyrimidine and pyranopyrazole scaffolds utilize water or water-ethanol mixtures, often in combination with microwave irradiation.[9][10] These methods can offer short reaction times and simplified work-ups.

  • Bio-derived Solvents: Solvents like 2-Methyltetrahydrofuran (2-MeTHF), derived from biomass, are gaining popularity as a greener replacement for THF and other ethers.[11] It often provides similar or even superior performance.[11]

  • Solvent-Free Reactions: For some multicomponent reactions leading to pyrano-fused heterocycles, solvent-free conditions using ball-milling or microwave heating on a solid support are highly effective, eliminating solvent waste entirely.[12][13][14]

Data Presentation: Common Solvents for Coupling Reactions

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Key Considerations & Applications
Toluene Non-Polar1112.4Good for non-polar substrates. Can prevent catalyst inhibition by coordinating solvents.[3] Poor solubility for salts.
THF Polar Aprotic667.5General-purpose ether. Low boiling point limits reaction temperature.
1,4-Dioxane Polar Aprotic1012.2Excellent, versatile solvent. Good balance of polarity and higher boiling point than THF. Less coordinating than DMF.
Acetonitrile (MeCN) Polar Aprotic8237.5Highly polar, coordinating solvent. Can switch selectivity in certain cases.[5][6]
DMF Polar Aprotic15336.7Highly polar, coordinating. Excellent for dissolving a wide range of substrates and salts.[1][3] High boiling point.
DMSO Polar Aprotic18946.7Very high polarity and boiling point. Can be difficult to remove during work-up.
2-MeTHF Polar Aprotic806.2"Green" alternative to THF with a higher boiling point and often improved reaction performance.[11]
Water/Ethanol Polar ProticVariableVariableUsed in "green" protocols, often for multicomponent reactions or with specific water-soluble catalysts.[9][10]

Experimental Protocol: Parallel Solvent Screening

This protocol outlines a general method for efficiently screening multiple solvents for your pyrano[2,3-b]pyridine coupling reaction on a small scale.

Objective: To identify the optimal solvent for yield and purity.

Methodology:

  • Preparation: In an inert atmosphere (glovebox or Schlenk line), arrange a set of identical reaction vials (e.g., 2 mL microwave vials) with stir bars.

  • Reagent Addition (Solids): To each vial, add the pyrano[2,3-b]pyridine starting material (e.g., halide, 1.0 eq), the coupling partner (e.g., boronic acid, 1.2-1.5 eq), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., K₃PO₄, 2-3 eq).[15]

  • Solvent Degassing: Separately degas each solvent to be tested (e.g., Dioxane, Toluene, DMF, 2-MeTHF) by sparging with argon for 30 minutes.

  • Solvent Addition: Add an equal volume of a different degassed solvent to each vial to achieve the desired concentration (e.g., 0.1 M).

  • Reaction: Seal the vials and place them in a pre-heated aluminum reaction block on a stirrer hotplate. Run all reactions at the same temperature (e.g., 100 °C) for a set period (e.g., 12 hours).

  • Monitoring & Analysis:

    • After the reaction time, cool the vials to room temperature.

    • Take a small aliquot from each vial, dilute it with a suitable solvent (e.g., ethyl acetate), and filter through a small plug of silica.

    • Analyze each sample by LC-MS and/or TLC to determine the relative conversion to product and the presence of byproducts.

  • Selection: Based on the analytical results, select the solvent that provides the highest conversion and cleanest reaction profile for scale-up and further optimization.

Visualization: Solvent Selection Workflow

The following diagram illustrates a decision-making process for troubleshooting and optimizing solvent selection in a coupling reaction.

Solvent_Optimization_Workflow start Start: Define Coupling Reaction (e.g., Suzuki, Heck) solubility Assess Solubility of All Reagents (Substrates, Base) start->solubility initial_choice Initial Solvent Choice: 1. Dioxane (Balanced) 2. DMF (High Polarity) 3. Toluene (Non-Polar) solubility->initial_choice run_rxn Run Initial Reaction initial_choice->run_rxn outcome Analyze Outcome: Yield, Purity, Conversion run_rxn->outcome low_yield Problem: Low Yield / Incomplete Conversion outcome->low_yield Poor side_products Problem: Side Products / Catalyst Decomposition outcome->side_products Impure regio_issue Problem: Incorrect Regioselectivity outcome->regio_issue Wrong Isomer success Success: Optimized Conditions outcome->success Good increase_polarity Solution: Increase Polarity (Toluene -> Dioxane -> DMF) Increase Temperature low_yield->increase_polarity increase_polarity->run_rxn Re-run degas_check Action: Improve Degassing Consider Less Coordinating Solvent (DMF -> Dioxane) side_products->degas_check degas_check->run_rxn Re-run switch_coordination Solution: Switch Solvent Type Coordinating (DMF, MeCN) vs. Non-Coordinating (Toluene, Acetone) regio_issue->switch_coordination switch_coordination->run_rxn Re-run

Caption: A decision workflow for solvent optimization in coupling reactions.

References

  • Current time information in Beirut, LB, LB. (n.d.). Google.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved February 14, 2026, from [Link]

  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved February 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Retrieved February 14, 2026, from [Link]

  • Kazemi, M., Shiri, L., & Kohzadi, H. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. Retrieved February 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Retrieved February 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2015). Solvent-free microwave-assisted Synthesis of novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines with potential antifungal activity. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Retrieved February 14, 2026, from [Link]

  • Lei, P., & Szostak, M. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Retrieved February 14, 2026, from [Link]

  • Science Publications. (2017). Microwave Assisted Regioselective Synthesis and Biological Evaluation of Pyrano[2,3-c]Pyridine Derivatives Utilizing DMAP as a Catalyst. Retrieved February 14, 2026, from [Link]

  • PubMed. (n.d.). Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Microwave Assisted Synthesis of Pyrano [2, 3-d] Pyrimidinone Derivatives. Retrieved February 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved February 14, 2026, from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved February 14, 2026, from [Link]

  • MDPI. (n.d.). Mechanochemical Solvent-Free and Catalyst-Free One-Pot Synthesis of Pyrano[2,3-d]Pyrimidine-2,4(1H,3H)-Diones with Quantitative Yields. Retrieved February 14, 2026, from [Link]

  • National Institutes of Health. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives. Retrieved February 14, 2026, from [Link]

  • MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved February 14, 2026, from [Link]

  • National Institutes of Health. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved February 14, 2026, from [Link]

  • Wiley Online Library. (n.d.). Science of Synthesis: Cross Coupling and Heck-Type Reactions 2, Carbon–Heteroatom Cross Coupling and C–C Cross Couplings of Allenes, Alkynes, and Alkenes. Retrieved February 14, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for synthesis of pyrano[2,3 c]pyrazole 6a. Retrieved February 14, 2026, from [Link]

  • MDPI. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Retrieved February 14, 2026, from [Link]

Sources

Overcoming steric hindrance in 6-bromo-pyranopyridine substitution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 6-Bromo-Pyranopyridine Substitution Doc ID: PT-SYN-06B-ST Last Updated: 2025-05-12

Executive Summary: The Steric-Electronic Paradox

The substitution of 6-bromo-pyranopyridines presents a classic synthetic paradox. The pyran ring fusion often exerts steric pressure on the pyridine core, while the electron-rich nature of the pyran oxygen can deactivate the pyridine ring toward Nucleophilic Aromatic Substitution (


).

Successful functionalization requires a distinct choice between High-Energy


  (for small nucleophiles/highly activated cores) and Sterically-Demanding Cross-Coupling  (for bulky nucleophiles/deactivated cores). This guide provides the decision logic and validated protocols to overcome these barriers.

Diagnostic Workflow: Method Selection

Do not guess. Use this logic tree to select the correct pathway based on your specific nucleophile and substrate electronics.

MethodSelection cluster_tips Critical Decision Factors Start START: 6-Bromo-Pyranopyridine + Nucleophile NucSize Is the Nucleophile Sterically Hindered? (e.g., t-Butyl amine, ortho-subst. aniline) Start->NucSize SNAr_Check Is the Pyridine Ring Electron Deficient? (e.g., EWG at C5/C7?) NucSize->SNAr_Check No (Small Nuc) Pd_Route PATH A: Pd-Catalysis (Buchwald-Hartwig) NucSize->Pd_Route Yes (Bulky Nuc) SNAr_Check->Pd_Route No (Deactivated) SNAr_Route PATH B: Microwave SNAr (Dipolar Aprotic) SNAr_Check->SNAr_Route Yes (Activated) Tip1 Steric bulk usually defeats SNAr regardless of electronics.

Figure 1: Decision matrix for selecting the substitution methodology. Note that steric bulk is the primary veto for


 pathways.

Protocol A: The "Surgical" Approach (Pd-Catalysis)

Best For: Bulky amines, deactivated rings, and high-value late-stage intermediates. Core Challenge: Preventing


-hydride elimination and overcoming the "cone angle" barrier.
The System: Pd-PEPPSI & Buchwald G3/G4

Standard


 often fails here. We recommend using Pd-PEPPSI-IPent  or Pd-G4-BrettPhos . These catalysts possess bulky NHC or biaryl phosphine ligands that create a protective "pocket" around the Pd center, facilitating reductive elimination even with crowded substrates [1, 2].
Step-by-Step Protocol
  • Preparation:

    • Charge a reaction vial with 6-bromo-pyranopyridine (1.0 equiv).

    • Add Pd-PEPPSI-IPent (2-4 mol%) or tBuBrettPhos Pd G4 (2-4 mol%).

    • Add Base: LiHMDS (2.2 equiv, 1.0 M in THF). Note: LiHMDS is superior to Carbonates for hindered substrates as it is soluble and non-nucleophilic.

  • Execution:

    • Add solvent: 1,4-Dioxane or Toluene (anhydrous, 0.2 M concentration).

    • Add Nucleophile (1.2 - 1.5 equiv).

    • Seal and purge with Argon/Nitrogen for 5 minutes.

    • Heat to 80–100°C for 4-12 hours.

  • Workup:

    • Filter through a Celite pad (elute with EtOAc).

    • Scavenge residual Pd using chemically active silica (e.g., SiliaMetS® Thiol) if carrying forward to bio-assays.

Troubleshooting Pd-Coupling
SymptomDiagnosisCorrective Action
No Conversion Catalyst poisoning or oxidative addition failure.Switch to Pd-PEPPSI-IPent (higher steric bulk prevents poisoning by pyridine nitrogen) [1]. Increase temp to 110°C.
Protodehalogenation (H replaces Br)

-hydride elimination or moisture.
Ensure strictly anhydrous conditions. Switch solvent to DME (Dimethoxyethane). Lower temp to 80°C.
Stalled at 50% Catalyst death.Add a second portion of catalyst (1 mol%) after 4 hours. Ensure O2 exclusion is rigorous.

Protocol B: The "Brute Force" Approach ( )

Best For: Small nucleophiles (Methylamine, Morpholine), cost-sensitive early intermediates. Core Challenge: Overcoming the activation energy barrier imposed by the adjacent pyran ring.

The System: Microwave-Assisted Dipolar Aprotic

Steric hindrance raises the transition state energy. Conventional heating often leads to decomposition before substitution. Microwave irradiation provides rapid, localized heating to surmount this barrier.

Step-by-Step Protocol
  • Preparation:

    • Use a microwave-rated glass vial (0.5 - 5.0 mL).

    • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO . Avoid DMF if temp >140°C due to decomposition.

  • Stoichiometry:

    • Substrate (1.0 equiv).[1][2][3][4]

    • Nucleophile (3.0 - 5.0 equiv). Excess is crucial to drive kinetics.

    • Base: DIPEA (3.0 equiv).

  • Execution:

    • Microwave Settings: High Absorption.

    • Ramp: 2 minutes to target temp.

    • Hold: 160°C for 20 minutes.

    • Safety: Ensure vial is capped correctly; pressure may reach 10-15 bar.

  • Workup:

    • Dilute with water (10x volume) to precipitate product or extract with EtOAc/LiCl (aq) to remove NMP.

Mechanism & Troubleshooting Guide

Why does the reaction fail? (Visual Analysis)

The following diagram illustrates the catalytic cycle failures specific to hindered heteroaryl halides.

CatCycleFailure cluster_legend Key Failure Mode LnPd0 Active Catalyst (L-Pd-0) OxAdd Oxidative Addition (Ar-Pd-Br) LnPd0->OxAdd Fast Coord Amine Coordination (Steric Bottleneck) OxAdd->Coord Slow (Steric Clash) RedElim Reductive Elimination (Product Release) Coord->RedElim Requires Bulky Ligand Dead Catalyst Death (Pd Black) Coord->Dead If Ligand too small (Pd aggregation) Proto Side Product: Protodehalogenation Coord->Proto If Beta-H present & Slow RedElim RedElim->LnPd0

Figure 2: The "Steric Bottleneck" occurs during amine coordination. If the ligand is not bulky enough (e.g., PPh3), the amine cannot access the metal center, leading to side reactions.

FAQ: Expert Insights

Q: Can I use


 or 

?
A: Generally, No . These ligands have smaller cone angles and lack the electron-richness required for oxidative addition into deactivated 6-bromo-pyranopyridines. They also fail to promote reductive elimination in sterically crowded environments. Stick to Buchwald G3/G4 or PEPPSI systems [3].

Q: My product co-elutes with the starting material. How do I separate them? A: This is common in these substitutions.

  • Chemical Modification: Add succinic anhydride to the crude mixture. Unreacted amine nucleophile will form a polar hemi-succinate, easily removed by basic wash.

  • Chromatography: Switch to DCM:MeOH:NH4OH (90:9:1) on silica, or use C18 Reverse Phase (Water:MeCN + 0.1% Formic Acid).

Q: Is the 6-position more reactive than the 8-position? A: In standard pyrano[2,3-c]pyridine numbering, the position ortho to the pyridine nitrogen is most reactive for


. However, steric bulk from the fused pyran ring (often at C5) usually shields C6. You must verify your specific isomer's numbering. If the bromine is meta to the pyridine nitrogen, 

is impossible; Pd-coupling is mandatory.

References

  • Organ, M. G., et al. (2012). "Pd-PEPPSI-IPent: An Active Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal.

  • Buchwald, S. L., et al. (2014).[3] "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides (tBuBrettPhos)." Organic Letters.

  • BenchChem Technical Review. (2025). "Comparative Guide to Palladium-Catalyzed Amination of Bromopyridines."

  • Hartwig, J. F. (2015). "Rational Ligand Design for the Arylation of Hindered Primary Amines." Journal of the American Chemical Society.

Sources

Technical Support Center: Bioassay Solubility Guide for 6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Researcher,

As Senior Application Scientists, we understand that promising compounds can often present frustrating technical challenges. You've synthesized or acquired 6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine, a member of the pyranopyridine class of molecules which have shown potential as efflux pump inhibitors and anticancer agents, but you're encountering solubility issues in your bioassays[1][2][3]. This is a common hurdle, particularly with heterocyclic compounds developed for cell-based screening.

This guide is designed with full editorial control to provide you with a logical, in-depth troubleshooting framework. We will move beyond simple protocols to explain the physicochemical principles behind these methods, empowering you to make informed decisions for your specific experimental setup.

Initial Compound Assessment: Understanding the Challenge

Before troubleshooting, it's crucial to understand the inherent properties of this compound.

  • Molecular Structure: C₈H₈BrNO[4]

  • Predicted Lipophilicity (XlogP): 2.2[4]

The predicted XlogP value of 2.2 indicates that the compound is moderately lipophilic ("oily"). This property is often essential for cell membrane permeability but is the primary reason for its low intrinsic solubility in aqueous bioassay buffers. The molecule contains a basic pyridine ring, which presents a key opportunity for pH-dependent solubility manipulation that we will explore.

Frequently Asked Questions (FAQs)

Here we address the most immediate questions researchers face when working with this and similar compounds.

Q1: My compound dissolved perfectly in DMSO, but why does it precipitate immediately when I add it to my aqueous cell culture medium or buffer?

A1: This is the most common issue researchers encounter and is due to a phenomenon called "solvent-shifting." Your compound is highly soluble in the polar aprotic solvent Dimethyl Sulfoxide (DMSO), but this environment is drastically different from your aqueous assay buffer[5]. When you introduce the DMSO stock into the buffer, the DMSO concentration plummets, and the surrounding water molecules cannot maintain the compound's solubility. This causes the compound to "crash out" or precipitate[5]. It is critical to ensure your final DMSO concentration in the assay is as low as possible and consistent across all experiments, including controls[6].

Q2: What is the maximum concentration of DMSO I can safely use in my bioassay without generating artifacts?

A2: This is highly dependent on your specific cell line and assay endpoint, as sensitivity to DMSO varies. As a universal starting point, most cell lines tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity [7]. However, some sensitive cell types can show signs of stress or altered gene expression at concentrations as low as 0.1%[8].

Our Expert Recommendation: Always perform a vehicle tolerance experiment for your specific assay. This is a non-negotiable control.

Cell Type SensitivityTypical Max DMSO % (v/v)Potential Effects to Monitor
Robust Cancer Cell Lines (e.g., HeLa, A549)0.5% - 1.0%Reduced proliferation, altered morphology[9][8]
Primary Cells & Stem Cells0.1% - 0.25%Differentiation, cytotoxicity, reduced viability[9]
Sensitive Assays (e.g., ROS, specific signaling)≤ 0.1%Direct interference with assay readout[9][8]

Q3: I'm using the maximum tolerable DMSO concentration for my cells (0.2%), but my compound still isn't soluble enough for my desired test concentration. What is my next logical step?

A3: When the primary solvent is insufficient, a systematic approach is necessary. The next logical and often most effective step is to investigate pH modification . The pyridine nitrogen in your compound is basic and can be protonated in an acidic environment. This creates a charged, more polar salt form of the compound, which will be significantly more soluble in aqueous media[10]. Consider preparing your final dilution in a buffer with a pH between 5.0 and 6.5. This simple adjustment can often resolve solubility issues without introducing additional organic solvents that might complicate your results.

Systematic Troubleshooting Workflow

If basic adjustments are insufficient, a more comprehensive strategy is required. This workflow is designed to logically guide you from the simplest to more complex solubilization techniques.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Compound Precipitates in Assay Buffer check_dmso Is final DMSO concentration < 0.5% and optimized for your cell line? start->check_dmso optimize_dmso Step 1: Optimize DMSO Concentration (Protocol 1) check_dmso->optimize_dmso No ph_mod Step 2: pH Modification Test solubility in acidic buffer (pH 5.0-6.5) (Protocol 2) check_dmso->ph_mod Yes optimize_dmso->ph_mod check_ph Is compound soluble? ph_mod->check_ph cosolvent Step 3: Co-Solvent Screening (e.g., Ethanol, PEG-400) (Protocol 3) check_ph->cosolvent No success Success: Proceed with Assay (Run appropriate vehicle controls!) check_ph->success Yes check_cosolvent Is compound soluble? cosolvent->check_cosolvent advanced Step 4: Advanced Formulation (e.g., Cyclodextrins) (Protocol 4) check_cosolvent->advanced No check_cosolvent->success Yes check_advanced Is compound soluble? advanced->check_advanced check_advanced->success Yes fail Consult Formulation Specialist (Consider nanosuspension or lipid-based systems) check_advanced->fail No

Caption: A step-by-step decision workflow for troubleshooting compound solubility.

Experimental Protocols

Protocol 1: Preparation of DMSO Stock & Serial Dilutions

The goal is to minimize the volume of DMSO added to the assay while maintaining solubility during intermediate dilution steps.

  • Prepare High-Concentration Stock: Dissolve this compound in 100% high-purity, anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Use gentle warming (37°C) or brief sonication if needed to fully dissolve the compound[11].

  • Intermediate Dilutions in Pure DMSO: Perform your initial serial dilutions in 100% DMSO, not in aqueous buffer. This prevents premature precipitation.

  • Final Dilution into Assay Medium: Directly add a small volume of the appropriate DMSO dilution to your final assay medium, vortexing immediately and vigorously. The final DMSO concentration should not exceed the predetermined tolerance of your assay (e.g., for a 0.2% final concentration, add 2 µL of stock to 998 µL of medium).

  • Visual Inspection: After the final dilution, visually inspect the solution against a dark background for any signs of precipitation (Tyndall effect, cloudiness). If clear, proceed.

Protocol 2: pH-Dependent Solubility Assessment

This protocol will determine if lowering the pH of the assay buffer can maintain the compound's solubility.

  • Prepare Buffers: Prepare your standard assay buffer and adjust aliquots to pH 6.5, 6.0, 5.5, and 5.0 using sterile HCl.

  • Test Dilution: Add your compound's DMSO stock to each pH-adjusted buffer to achieve your highest desired final concentration (maintaining a constant, low final DMSO %).

  • Incubate & Observe: Incubate the solutions under your standard assay conditions (e.g., 37°C for 1 hour).

  • Assess Solubility: Centrifuge the samples at high speed (e.g., 14,000 x g for 15 minutes) to pellet any precipitate. Carefully collect the supernatant and measure the concentration of the dissolved compound via a suitable method (e.g., HPLC-UV, LC-MS). The pH that provides the highest supernatant concentration is optimal.

  • Validate pH Effect on Assay: Crucially, you must run a control to ensure that the altered pH does not affect your bioassay's performance or cell health.

Protocol 3: Co-Solvent Screening

Co-solvents are water-miscible organic solvents that can help bridge the polarity gap between DMSO and water[12][13].

  • Select Co-solvents: Common choices include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG-400).

  • Determine Vehicle Tolerance: Before testing the compound, determine the maximum tolerable concentration of each co-solvent (in addition to your base DMSO concentration) in your assay.

  • Prepare Ternary Stock Solutions: Prepare stock solutions of your compound in mixtures of DMSO and the co-solvent (e.g., 90% DMSO / 10% Ethanol).

  • Test Dilution: Add the ternary stock to your assay buffer and assess for precipitation as described in Protocol 2. This approach can sometimes keep a compound in solution where DMSO alone fails.

Protocol 4: Advanced Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment[14][15][16].

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and well-tolerated choice for cell-based assays[14][17].

  • Determine Vehicle Tolerance: As with all excipients, first test the tolerance of your assay to HP-β-CD. Concentrations of 1-5 mM are often a good starting point.

  • Prepare Formulation:

    • Prepare an aqueous solution of HP-β-CD in your assay buffer.

    • Slowly add a concentrated DMSO stock of your compound to the HP-β-CD solution while vortexing. The cyclodextrin will encapsulate the compound as it is diluted.

  • Assess Solubility: Use the method described in Protocol 2 to confirm that the compound remains in the supernatant after centrifugation.

The Self-Validating System: Vehicle Controls are Mandatory

Every protocol described must be part of a self-validating system. Your results are only trustworthy if you can demonstrate that the solubilization method itself does not influence the biological outcome.

For every experiment, you MUST include a vehicle control . This control should contain the exact same concentration of all solvents and excipients (DMSO, acidic buffer, co-solvents, cyclodextrins) as your test samples, but without the compound. Any effect observed in the vehicle control must be considered an artifact and subtracted from or used to normalize your test results.

By following this structured, evidence-based approach, you can systematically overcome the solubility challenges presented by this compound and generate reliable, high-quality data in your bioassays.

References

  • Ilić, N., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Jain, A., et al. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. [Link]

  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]

  • Catalysts. (2026). Cyclodextrin-Based Solubilization & Drug Delivery Solutions. Catalysts. [Link]

  • SciSpace. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. SciSpace. [Link]

  • ResearchGate. (2015). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • PubMed. (2025). Cyclodextrin-based delivery systems for chemical and genetic drugs: Current status and future. PubMed. [Link]

  • Semantic Scholar. (2015). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Unknown Source. (Date Unknown).
  • PMC. (Date Unknown). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. [Link]

  • Int J Pharm Chem Anal. (Date Unknown). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • PMC. (Date Unknown). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Unknown Source. (Date Unknown). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract.
  • Wikipedia. Cosolvent. Wikipedia. [Link]

  • IJCRT.org. (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT.org. [Link]

  • Unknown Source. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Chegg. (2021). Select the pH value at which solubility of Pyridine is greatest. Chegg. [Link]

  • PMC. (Date Unknown). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PMC. [Link]

  • PMC. (Date Unknown). The Role of Cosolvent–Water Interactions in Effects of the Media on Functionality of Enzymes: A Case Study of Photobacterium leiognathi Luciferase. PMC. [Link]

  • Contract Pharma. (2017). Optimizing Drug Solubility. Contract Pharma. [Link]

  • Pharmaceutical Technology. (2018). High Throughput Screening of Excipients. Pharmaceutical Technology. [Link]

  • Unknown Source. (2024).
  • Unknown Source. (2025).
  • PubChemLite. This compound. PubChemLite. [Link]

  • PMC. (Date Unknown). Compound Management for Quantitative High-Throughput Screening. PMC. [Link]

  • PMC. (Date Unknown). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • Wikipedia. Dimethyl sulfoxide. Wikipedia. [Link]

  • Unknown Source. High Throughput Solubility.
  • PubChem. 2H-Pyrano[3,2-b]pyridine. PubChem. [Link]

  • Taylor & Francis Online. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Taylor & Francis Online. [Link]

  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]

  • PubChemLite. 4h-pyrano(2,3-b)pyridine, 6-bromo-2-(3,4-dichlorophenyl)-. PubChemLite. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • PMC. (Date Unknown). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. PMC. [Link]

  • YouTube. (2020). Impact of pH on Solubility. YouTube. [Link]

Sources

Validation & Comparative

A Tale of Two Isomers: Unraveling the Bioactive Potential of Pyrano[2,3-b]pyridines and Pyrano[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate world of medicinal chemistry, even subtle shifts in molecular architecture can lead to profound differences in biological activity. This guide delves into the fascinating comparison of two such isomeric scaffolds: pyrano[2,3-b]pyridine and pyrano[3,2-b]pyridine. While sharing the same molecular formula, the arrangement of their fused pyran and pyridine rings dictates their interaction with biological targets, paving distinct paths in the quest for novel therapeutics. This document provides an in-depth analysis of their comparative bioactivities, supported by experimental data, and offers detailed protocols for their synthesis and evaluation.

The Structural Nuance: A Foundation for Divergent Bioactivity

The core difference between these isomers lies in the fusion of the pyran and pyridine rings. In the pyrano[2,3-b]pyridine scaffold, the pyran ring is fused to the 'b' face of the pyridine ring at positions 2 and 3. Conversely, the pyrano[3,2-b]pyridine scaffold features the pyran ring fused at positions 3 and 2. This seemingly minor alteration in connectivity significantly impacts the electron distribution, planarity, and the spatial orientation of substituents, thereby influencing their binding affinity to biological macromolecules.

Diagram 1: Core Structures of Pyrano[2,3-b]pyridine and Pyrano[3,2-b]pyridine

cluster_0 Pyrano[2,3-b]pyridine cluster_1 Pyrano[3,2-b]pyridine pyrano[2,3-b]pyridine pyrano[3,2-b]pyridine reagents Starting Materials: - 3-cyano-4-methylpyridine-2,6-dione - Triethyl orthoformate - N-acylglycine mixing Mix reagents in acetic anhydride reagents->mixing heating Heat at 120 °C for 1 hour mixing->heating intermediate Formation of red-orange intermediate heating->intermediate recyclization Rapid recyclization intermediate->recyclization product Formation of white precipitate (Pyrano[2,3-b]pyridine derivative) recyclization->product filtration Filter the precipitate product->filtration washing Wash with ethyl alcohol filtration->washing final_product Pure 3-acylamino-7-hydroxy-5-methyl-2-oxo- 2H-pyrano[2,3-b]pyridine-6-carbonitrile washing->final_product

A streamlined workflow for the synthesis of pyrano[2,3-b]pyridine derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: In a suitable reaction vessel, combine 3-cyano-4-methylpyridine-2,6-dione (1 equivalent), triethyl orthoformate (1.3 equivalents), and the desired N-acylglycine (1 equivalent).

  • Solvent Addition: Add acetic anhydride as the solvent.

  • Reaction: Heat the mixture at 120 °C for 1 hour. A red-colored intermediate will initially form and then transition to a white precipitate.

  • Isolation: After cooling, filter the white precipitate.

  • Purification: Wash the collected solid with ethyl alcohol to yield the pure 3-acylamino-7-hydroxy-5-methyl-2-oxo-2H-pyrano[2,3-b]pyridine-6-carbonitrile derivative.

Synthesis of Pyrano[3,2-b]pyridine Derivatives

Detailed synthetic protocols for a variety of pyrano[3,2-b]pyridine derivatives can be found in the chemical literature, often involving multi-component reactions. A common approach involves the reaction of an appropriate aminopyridine derivative with a β-ketoester and an aldehyde.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized compounds against cancer cell lines. [1][2][3] Diagram 3: MTT Assay Workflow

cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with varying concentrations of the test compound incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 formazan_dissolution Add DMSO to dissolve formazan crystals incubation3->formazan_dissolution absorbance_reading Measure absorbance at 570 nm formazan_dissolution->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis

A standardized protocol for assessing in vitro cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 50 µL of MTT solution (0.5 mg/mL in sterile PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains. [4][5] Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The comparative analysis of pyrano[2,3-b]pyridine and pyrano[3,2-b]pyridine isomers, along with their analogs, reveals that both scaffolds are privileged structures in medicinal chemistry with significant potential for the development of novel anticancer and antimicrobial agents. The subtle difference in their core structure leads to distinct biological activity profiles, underscoring the importance of isomeric considerations in drug design.

Future research should focus on the synthesis and biological evaluation of a wider range of derivatives of both scaffolds, ideally with direct comparative studies using identical substituents. Such investigations will provide a more granular understanding of the structure-activity relationships and help in the rational design of more potent and selective therapeutic agents. The detailed protocols provided in this guide aim to empower researchers to embark on this exciting journey of discovery.

References

  • This guide was compiled using information from various scientific publications. Please refer to the specific citations within the text for direct sources.
  • Paponov, B. V., et al. (2021). Ring switching tricomponent synthesis of pyrano[2,3-b]pyridine multifunctional derivatives.
  • Bakr, R. B., et al. (2018). Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3-b]pyridine and Pyrrolo[2,3-b]pyrano[2.3-d]pyridine Derivatives. Journal of Heterocyclic Chemistry, 55(12), 2846-2856.
  • Al-Ghorbani, M., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(6), 113-120.
  • Ghahremanzadeh, R., et al. (2017). Efficient and Facile Synthesis of Chromenopyrano[2,3-b] pyridine Derivatives Catalyzed by Sodium Carbonate. Organic Chemistry Research, 3(1), 69-76.
  • El-Sayed, N. N. E., et al. (2024). Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives. Sohag Journal of Sciences, 9(4), 510-513.
  • Srour, A. M., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry.
  • Pham, H. T., et al. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4H-pyrano[2,3-b]pyridine derivatives.
  • Srour, A. M., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry.
  • El-Sayed, W. A., et al. (2024). Synthesis, Antimicrobial Evaluation, DFT, and Molecular Docking Studies of Pyrano [4,3-b] Pyranone and Pyrano[2,3-b]Pyridinone Systems. Helvetica Chimica Acta, e202400069.
  • Sharma, P., et al. (2025). Green Synthesis and Antimicrobial activities of Pyrano[3,2-C]pyridine derivatives. Journal of Chemical Health Risks.
  • Abdalla, M. M. (2016).
  • Pham, H. T., et al. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives.
  • Srour, A. M., et al. (2024).
  • El-Metwally, A. M., et al. (2019). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Acta Chimica Slovenica, 66(3), 592-602.
  • El-Metwally, A. M., et al. (2025). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents.
  • Hrobonova, K., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PMC.
  • BenchChem. (2025). Technical Support Center: Optimization of Antimicrobial Testing Protocols for Pyridine Compounds.
  • Das, D., et al. (2014). Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. Journal of Chemical and Pharmaceutical Research, 6(11), 108-116.
  • Webber, M. A., et al. (2015). Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli. PMC.
  • Ziarani, G. M., et al. (2023). Suggested mechanism for the synthesis of pyrano[3,2-b]pyran catalyzed by Si–Mg–FA. Journal of Molecular Structure, 1294, 136471.
  • El-borai, M. A., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(4), 4705-4730.
  • Flores-Alamo, M., et al. (2024).
  • Ziarani, G. M., et al. (2016). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PMC.
  • Mohammed, F. A., et al. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 10, S273-S278.
  • Foroughifar, N., et al. (2012). Synthesis of Pyrano[3,2-c]pyridines Derivatives. E-Journal of Chemistry, 9(4), 2021-2026.
  • Al-Ostoot, F. H., et al. (2023).
  • Al-Abdullah, E. S., et al. (2015).
  • Wang, X., et al. (2025). Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro.
  • Asadi, M., et al. (2018). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivative against MCF-7 Breast Cancer Cells.
  • Wang, Z., et al. (2010).
  • Al-Suwaidan, I. A., et al. (2018).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Al-Ghorbani, M., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • Szymański, P., et al. (2021).
  • Reddy, C. R., et al. (2014). Three-Component Bicyclization Providing an Expedient Access to Pyrano[2′,3′:5,6]pyrano[2,3-b]pyridines and Its Derivatives.
  • Balouiri, M., et al. (2016). Methods for screening and evaluation of antimicrobial activity. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Sharma, P., et al. (2025). View of Green Synthesis and Antimicrobial activities of Pyrano[3,2-C]pyridine derivatives. Journal of Chemical Health Risks.
  • Al-Obaid, A. M. (2017). Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.